molecular formula C21H16N4O4S2 B2611843 2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide CAS No. 851130-06-8

2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide

Cat. No.: B2611843
CAS No.: 851130-06-8
M. Wt: 452.5
InChI Key: DMYQKVDMCHNVTR-UHFFFAOYSA-N
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Description

2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide is a complex organic compound that features multiple functional groups, including oxadiazole, thiazole, and dioxin moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide typically involves multi-step organic reactions. One common approach is:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Thioether Formation: The oxadiazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Thiazole Ring Formation: The final step involves the formation of the thiazole ring, which can be synthesized by reacting a suitable amine with a thioamide under cyclization conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole or thiazole rings, potentially leading to ring-opening or hydrogenation products.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings or heterocycles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced heterocycles, ring-opened products

    Substitution: Halogenated, alkylated, or acylated derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

The compound’s structural features suggest potential biological activity. It could be explored for its antimicrobial, antifungal, or anticancer properties. Studies on similar compounds have shown promising results in these areas.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The oxadiazole and thiazole rings could facilitate binding to specific molecular targets, while the dioxin moiety might influence the compound’s overall bioavailability and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
  • 2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-ethylthiazol-2-yl)acetamide

Uniqueness

The uniqueness of 2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide lies in its specific combination of functional groups. The presence of both oxadiazole and thiazole rings, along with the dioxin moiety, provides a unique structural framework that can be exploited for various applications. This combination is not commonly found in other compounds, making it a valuable target for research and development.

Properties

IUPAC Name

2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O4S2/c26-18(23-20-22-14(11-30-20)13-6-2-1-3-7-13)12-31-21-25-24-19(29-21)17-10-27-15-8-4-5-9-16(15)28-17/h1-9,11,17H,10,12H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYQKVDMCHNVTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C3=NN=C(O3)SCC(=O)NC4=NC(=CS4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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